molecular formula C14H17NO5S B2496155 4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid CAS No. 314282-21-8

4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid

Cat. No.: B2496155
CAS No.: 314282-21-8
M. Wt: 311.35
InChI Key: YSOYOJOVFAWJCR-UHFFFAOYSA-N
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Description

4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid (CAS 314282-21-8) is a high-purity organic compound with the molecular formula C14H17NO5S and a molecular weight of 311.35 g/mol. This reagent features a 5,6-dihydro-4H-cyclopenta[b]thiophene core, a structure of significant interest in medicinal chemistry . The molecule contains both an ethyl ester and a free carboxylic acid moiety, making it a valuable bifunctional building block for further chemical derivatization, such as the synthesis of amides, esters, or more complex molecular architectures. Compounds based on the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, which is structurally related to this reagent, have been extensively studied for their diverse biological activities. Research indicates that such derivatives can exhibit potent effects as Pyruvate Dehydrogenase Kinase (PDK1) and Lactate Dehydrogenase A (LDHA) inhibitors, which are key enzymes in the reprogrammed glucose metabolism of cancer cells (the Warburg effect) . These inhibitors represent a promising therapeutic strategy in oncology . Furthermore, the presence of an amide linkage in the structure is reminiscent of the pharmacophoric features found in various active molecules. This compound is intended for Research Use Only and is a versatile intermediate for researchers working in drug discovery, chemical biology, and the development of novel therapeutic agents, particularly in areas such as cancer metabolism and antimicrobial applications . Researchers can utilize this chemical for target identification, mechanism of action studies, and as a precursor in the synthesis of more complex bioactive molecules.

Properties

IUPAC Name

4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-2-20-14(19)12-8-4-3-5-9(8)21-13(12)15-10(16)6-7-11(17)18/h2-7H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOYOJOVFAWJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid typically involves multiple steps. One common method includes the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-aryl-2-hydroxy-4-oxobuten-2-oic acids. This reaction is often carried out under the influence of acetic anhydride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its anti-inflammatory and analgesic properties . Research indicates that derivatives of 4-oxobutanoic acids exhibit significant biological activity, making them valuable in developing new therapeutic agents. For instance, studies have shown that similar compounds can modulate inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid. These compounds demonstrate effectiveness against various bacterial strains, indicating their potential as antibiotic agents . The structural features of the compound may enhance its ability to penetrate bacterial membranes.

Materials Science

The luminescent properties of derivatives of this compound have attracted attention in the field of materials science. Research has shown that modifications to the cyclopentathiophene structure can lead to materials with enhanced photoluminescence, which can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Photonic Applications

The compound's ability to form stable luminescent molecular crystals positions it as a candidate for applications in photonics. Its structural characteristics allow for efficient light emission and potential use in sensors and display technologies .

Case Studies

Study TitleFindingsReference
Synthesis and Anti-inflammatory Activity of Substituted 2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic AcidsDemonstrated anti-inflammatory effects in vitro, suggesting similar mechanisms may apply to derivatives like this compound.
Synthesis of Highly Stable Luminescent Molecular CrystalsHighlighted the potential for photonic applications due to enhanced luminescence properties of related compounds.
Antimicrobial Activity of Thiophene DerivativesShowed promising results against various bacterial strains, supporting further exploration into this compound's antimicrobial potential.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiophene Ring

Ethoxycarbonyl vs. Methoxycarbonyl
  • 4-((3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid (): Molecular formula: C₁₃H₁₅NO₅S (MW: 297.33 g/mol). The methoxy group reduces steric bulk and lipophilicity compared to the ethoxy variant. This may enhance aqueous solubility but decrease membrane permeability. Predicted pKa: 4.67 (carboxylic acid), indicating moderate acidity .
Ethoxycarbonyl vs. Carbamoyl
  • 4-[(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid (): Molecular formula: C₁₂H₁₄N₂O₄S (MW: 282.32 g/mol). However, it reduces lipophilicity (lower logP) compared to the ethoxycarbonyl analog .
Ethoxycarbonyl vs. Cyano
  • (E)-4-[(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxo-2-butenoic acid (): Molecular formula: C₁₂H₁₀N₂O₃S (MW: 262.28 g/mol). The cyano group (-CN) introduces electron-withdrawing effects, altering electronic distribution and reactivity. The conjugated double bond in the butenoic acid chain may influence conformational stability .

Core Ring System Modifications

Cyclopenta[b]thiophene vs. Tetrahydrobenzo[b]thiophene
  • 4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid (): Molecular formula: C₁₅H₁₉NO₅S (MW: 325.38 g/mol). The additional methylene groups in the tetrahydro ring may improve metabolic stability .
Cyclopenta[b]thiophene vs. Dibenzothiophene
  • 4-(8-Octyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid (): Molecular formula: C₂₄H₂₆O₃S (MW: 394.53 g/mol). The dibenzothiophene core extends conjugation, increasing UV absorbance and redox activity. The octyl chain enhances lipophilicity, making it suitable for lipid-rich environments .

Biological Activity

Introduction

The compound 4-((3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid, also known by its CAS number 314282-21-8, is a thiophene derivative that has gained attention for its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound, focusing on its antiproliferative properties and mechanisms of action based on diverse research findings.

Chemical Properties

The molecular formula of the compound is C14H17N2O5SC_{14}H_{17}N_{2}O_{5}S with a molar mass of 311.35 g/mol. It features a cyclopenta[b]thiophene structure that is significant for its biological activity. The compound's structure can be represented as follows:

Structure 4((3(Ethoxycarbonyl)5,6dihydro4Hcyclopenta[b]thiophen2yl)amino)4oxobutanoic acid\text{Structure }4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic\text{ acid}

Biological Activity

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of thiophene derivatives, including compounds similar to this compound. In particular, it has been demonstrated that such compounds can inhibit cell proliferation in various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • A study evaluated the antiproliferative effects of thiophene derivatives on A549 non-small cell lung cancer cells. The results indicated that certain derivatives exhibited submicromolar growth inhibition (GI50 values) against these cells, suggesting significant anticancer potential .
    • Another study reported that a related compound showed GI50 values ranging from 0.22 to 0.88 μM across several cancer cell lines, including breast and prostate cancers. These findings indicate a broad-spectrum anticancer activity .
  • Mechanistic Insights :
    • Mechanistic studies revealed that these compounds could induce cell cycle arrest and apoptosis in cancer cells. Specifically, they were found to activate caspases (caspase 3, 8, and 9), which are crucial for the apoptotic process .
    • The ability to inhibit tubulin polymerization was also noted as a potential mechanism for the observed antiproliferative effects, as it disrupts the mitotic spindle formation necessary for cell division .

Summary of Biological Activity Findings

Cell Line GI50 (μM) Mechanism of Action
A549<0.5Induces apoptosis
OVACAR-42.01Inhibits tubulin
MDA-MB-2310.22Cell cycle arrest
PC-30.613Apoptosis activation

Additional Activities

Beyond antiproliferative effects, some studies have suggested that thiophene derivatives may possess anti-inflammatory and analgesic properties. These activities could further enhance their therapeutic potential in treating various conditions beyond cancer .

The compound this compound exhibits promising biological activities, particularly in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Continued research into this compound and its derivatives could lead to the development of novel anticancer therapies.

References

  • NCBI PMC Article on Cyclohepta[b]thiophenes .
  • ChemBK Database Information .
  • Synthesis and Anti-inflammatory Activity Study .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with cyclopenta[b]thiophene derivatives. Key steps include:

  • Acylation/amination : Reacting 3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-amine with activated 4-oxobutanoic acid derivatives (e.g., succinic anhydride or ethyl oxalyl chloride) under controlled conditions .
  • Coupling conditions : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or dichloromethane) to facilitate amide bond formation .
  • Optimization factors : Temperature (0–25°C), solvent polarity, and catalyst selection (e.g., triethylamine for acid scavenging) are critical for yield and purity. Monitor intermediates via TLC or HPLC .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the ethoxycarbonyl group (δ ~1.3 ppm for CH3_3, δ ~4.3 ppm for CH2_2) and the α,β-unsaturated ketone (δ ~170–175 ppm for carbonyl carbons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for C16_{16}H19_{19}NO5_5S: ~361.35) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve polar byproducts .

Q. What safety precautions are necessary during laboratory handling?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risks per SDS guidelines) .
  • Ventilation : Use fume hoods due to potential respiratory toxicity from volatile solvents (e.g., DMF) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced Research Questions

Q. How can computational modeling predict biological activity, and what validation methods are recommended?

  • Structure-activity relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or GPCRs). Focus on the thiophene ring and 4-oxobutanoic acid moiety for hydrogen bonding and hydrophobic interactions .
  • Validation : Compare predicted binding affinities with experimental IC50_{50} values from enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
  • ADMET prediction : Tools like SwissADME can estimate solubility (LogP ~2.5) and cytochrome P450 metabolism to prioritize in vitro testing .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response standardization : Use a unified protocol (e.g., 0.1–100 µM concentrations in triplicate) across assays to minimize variability .
  • Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and agar diffusion methods to confirm potency discrepancies .
  • Meta-analysis : Pool data from multiple studies (e.g., cytotoxicity in cancer cell lines) and apply statistical models (ANOVA, Tukey’s test) to identify outliers .

Q. How can solubility and stability be optimized for in vivo studies?

  • Salt formation : React the carboxylic acid group with sodium or lysine to improve aqueous solubility (>10 mg/mL at pH 7.4) .
  • Prodrug design : Esterify the 4-oxobutanoic acid moiety (e.g., ethyl ester) to enhance bioavailability, with enzymatic hydrolysis in vivo .
  • Stability testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) and UPLC-MS to identify degradation products (e.g., hydrolysis of the ethoxycarbonyl group) .

Methodological Resources

  • Synthesis optimization : Refer to multi-step protocols in , and 14.
  • Analytical validation : Spectral data from , and 13.
  • Biological testing : Activity prediction frameworks in and .

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